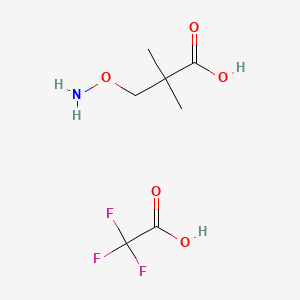![molecular formula C9H13BF3KO2 B13456842 Potassium (3-(ethoxycarbonyl)-[1,1'-bi(cyclopropan)]-2-yl)trifluoroborate](/img/structure/B13456842.png)
Potassium (3-(ethoxycarbonyl)-[1,1'-bi(cyclopropan)]-2-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium [3-(ethoxycarbonyl)-[1,1’-bi(cyclopropane)]-2-yl]trifluoroboranuide is a chemical compound with the molecular formula C9H13BF3O2K. It is a potassium salt of a trifluoroborate ester, which is often used in various organic synthesis reactions. This compound is particularly notable for its stability and reactivity, making it a valuable reagent in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium [3-(ethoxycarbonyl)-[1,1’-bi(cyclopropane)]-2-yl]trifluoroboranuide typically involves the reaction of the corresponding boronic acid with potassium fluoride and a suitable trifluoroborate source. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation and moisture interference. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium [3-(ethoxycarbonyl)-[1,1’-bi(cyclopropane)]-2-yl]trifluoroboranuide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
Potassium [3-(ethoxycarbonyl)-[1,1’-bi(cyclopropane)]-2-yl]trifluoroboranuide has several scientific research applications:
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of potassium [3-(ethoxycarbonyl)-[1,1’-bi(cyclopropane)]-2-yl]trifluoroboranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. The compound’s reactivity is attributed to the electron-withdrawing nature of the trifluoroborate group, which enhances its nucleophilicity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium 3-cyanophenyltrifluoroborate: Similar in structure but contains a cyano group instead of an ethoxycarbonyl group.
Potassium (3-ethoxyphenyl)trifluoroboranuide: Contains an ethoxy group on the phenyl ring instead of the cyclopropane structure.
Uniqueness
Potassium [3-(ethoxycarbonyl)-[1,1’-bi(cyclopropane)]-2-yl]trifluoroboranuide is unique due to its cyclopropane structure, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. This uniqueness makes it particularly valuable in specific synthetic applications where the cyclopropane moiety is desired .
Propriétés
Formule moléculaire |
C9H13BF3KO2 |
|---|---|
Poids moléculaire |
260.10 g/mol |
Nom IUPAC |
potassium;(2-cyclopropyl-3-ethoxycarbonylcyclopropyl)-trifluoroboranuide |
InChI |
InChI=1S/C9H13BF3O2.K/c1-2-15-9(14)7-6(5-3-4-5)8(7)10(11,12)13;/h5-8H,2-4H2,1H3;/q-1;+1 |
Clé InChI |
VJCUXQUJWBTYBY-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1C(C1C(=O)OCC)C2CC2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13456767.png)


![1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride](/img/structure/B13456773.png)

![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one](/img/structure/B13456788.png)

![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide hydrochloride](/img/structure/B13456798.png)

![4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol hydrochloride](/img/structure/B13456815.png)
![3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13456818.png)
![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepanetrihydrochloride](/img/structure/B13456820.png)
amine hydrochloride](/img/structure/B13456826.png)

